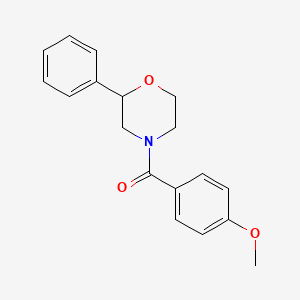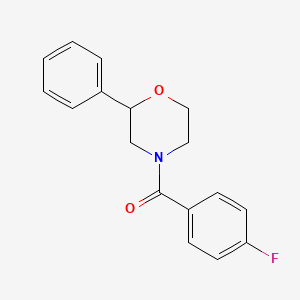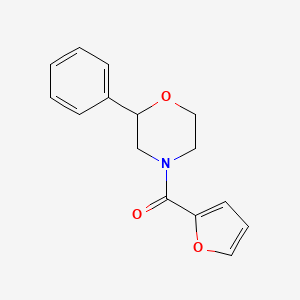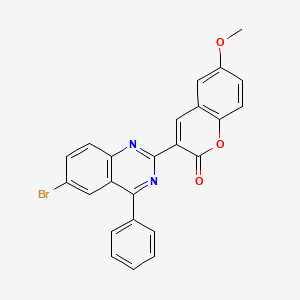![molecular formula C22H26FN3O3 B6499553 N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 954026-43-8](/img/structure/B6499553.png)
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide (FMPP) is a novel chemical compound that has recently been synthesized and studied for its potential applications in scientific research. FMPP is a compound with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. FMPP has also been studied for its potential therapeutic effects in a variety of diseases and disorders.
Applications De Recherche Scientifique
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has also been studied for its potential therapeutic effects in a variety of diseases and disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been studied for its potential use as a tool in drug discovery.
Mécanisme D'action
The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is not yet fully understood. However, some studies have suggested that N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been found to act as an agonist of the G protein-coupled receptor GPR55, which may be involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the enzyme COX-2. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been found to have anti-cancer effects, including the ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have also shown that N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has a low toxicity and does not cause significant side effects in animal models. However, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has some limitations for use in laboratory experiments. It is not soluble in water, which may limit its use in some experiments. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has a short half-life, which may limit its use in long-term experiments.
Orientations Futures
There are several potential future directions for the study of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide. Further research is needed to understand the mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide and to determine its potential therapeutic effects in humans. Additionally, more research is needed to explore the potential applications of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide in drug discovery. Additionally, further research is needed to explore the potential of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide as a tool for studying inflammation and pain. Finally, research is needed to explore the potential of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide as a tool for studying cancer and other diseases.
Méthodes De Synthèse
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is synthesized by a reaction between 3-fluoro-4-methylphenylboronic acid and 3-(2-phenylmorpholin-4-yl)propyl isocyanate in the presence of a catalytic amount of palladium acetate. This reaction is performed in the presence of a solvent such as toluene or dichloromethane and at a temperature of between 80 and 120°C. The reaction is complete after a few hours and yields a white solid product.
Propriétés
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQABUXPXGPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6499474.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide](/img/structure/B6499484.png)
![3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B6499489.png)
![4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6499498.png)
![3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499506.png)
![4-fluoro-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499514.png)
![4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide](/img/structure/B6499538.png)
![N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B6499550.png)
![N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499556.png)




![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)